Rutamarin

描述

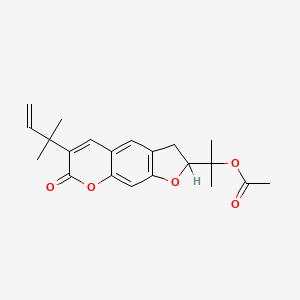

Structure

3D Structure

属性

IUPAC Name |

2-[6-(2-methylbut-3-en-2-yl)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-7-20(3,4)15-9-13-8-14-10-18(21(5,6)26-12(2)22)24-16(14)11-17(13)25-19(15)23/h7-9,11,18H,1,10H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMHMGFGCLBSAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030750 | |

| Record name | Rutamarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chalepin acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14882-94-1, 1092383-76-0 | |

| Record name | Rutamarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014882941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rutamarin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092383760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rutamarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rutamarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUTAMARIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UKD4797WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chalepin acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107 - 108 °C | |

| Record name | Chalepin acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Rutamarin: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutamarin is a naturally occurring dihydrofuranocoumarin that has garnered significant interest within the scientific community due to its diverse pharmacological activities. As a member of the coumarin family, it is biosynthesized in various plant species, with notable concentrations found in the genus Ruta. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathways, and detailed experimental protocols for its isolation, characterization, and quantification. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and plant biochemistry.

Natural Sources of this compound

This compound is primarily isolated from plants belonging to the Rutaceae family, commonly known as the rue family. The most prominent and well-documented source of this compound is Common Rue (Ruta graveolens) [1][2][3][4][5]. However, this compound has also been identified in other species within the same genus, including:

Different parts of these plants, such as the roots, leaves, aerial parts, fruits, and stems, have been reported to contain this compound[1][3]. The concentration of this compound can vary depending on the plant part, geographical location, and environmental conditions.

Quantitative Data

The following table summarizes the quantitative data available for this compound, including its content in plant extracts and its biological activity.

| Parameter | Source | Value | Reference |

| This compound Content | |||

| Concentration in dichloromethane root extract of Ruta graveolens | Ruta graveolens | 5.33 ± 0.24 mg / 100 mg dry weight extract | [3] |

| Inhibitory Activity | |||

| hMAO-A Inhibition (this compound) | In vitro assay | 25.15% at 6.17 µM | [1][2][4][5] |

| hMAO-B Inhibition (this compound) | In vitro assay | 95.26% at 6.17 µM | [1][2][4][5] |

| hMAO-A Inhibition (Crude DCM extract of R. graveolens) | In vitro assay | 88.22% at 9.78 mg/mL | [1][2][4][5] |

| hMAO-B Inhibition (Crude DCM extract of R. graveolens) | In vitro assay | 89.98% at 9.78 mg/mL | [1][2][4][5] |

Biosynthesis of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway proceeds through several key stages, starting with the synthesis of the coumarin scaffold, followed by prenylation and subsequent cyclization to form the characteristic dihydrofuran ring.

General Phenylpropanoid Pathway to Umbelliferone

The initial steps of the pathway lead to the formation of umbelliferone, the common precursor for many furanocoumarins. This involves the following enzymatic conversions:

-

L-Phenylalanine is converted to trans-Cinnamic acid by phenylalanine ammonia-lyase (PAL).

-

trans-Cinnamic acid is hydroxylated to p-Coumaric acid by cinnamate 4-hydroxylase (C4H).

-

p-Coumaric acid is activated to p-Coumaroyl-CoA by 4-coumarate:CoA ligase (4CL).

-

p-Coumaroyl-CoA undergoes ortho-hydroxylation to form 2,4-dihydroxycinnamoyl-CoA , which then lactonizes to yield Umbelliferone . This crucial step is catalyzed by p-coumaroyl-CoA 2'-hydroxylase (C2'H).

Furanocoumarin Branch: Prenylation and Cyclization

From umbelliferone, the pathway branches towards the synthesis of linear or angular furanocoumarins, depending on the position of prenylation. This compound is a linear dihydrofuranocoumarin, indicating that prenylation occurs at the C6 position of the umbelliferone backbone.

-

Umbelliferone is prenylated at the C6 position with a dimethylallyl pyrophosphate (DMAPP) moiety to form Demethylsuberosin . This reaction is catalyzed by a specific aromatic prenyltransferase (PT).

-

Demethylsuberosin then undergoes a cyclization reaction to form the dihydrofuran ring. This is a critical step catalyzed by a cytochrome P450 monooxygenase (CYP450), likely a specific cyclase. This step leads to the formation of (+)-Marmesin .

-

Further enzymatic modifications, such as hydroxylation and acetylation, are required to convert (+)-Marmesin into the final This compound molecule. The exact enzymes responsible for these final tailoring steps are still under investigation but are presumed to be specific hydroxylases and acetyltransferases.

Biosynthesis Pathway Diagram

Experimental Protocols

This section provides detailed methodologies for the isolation, quantification, and characterization of enzymes involved in this compound biosynthesis.

Isolation of this compound from Ruta graveolens

Method: Liquid-Liquid Chromatography (LLC)[1][2][3][4][5]

This protocol describes an efficient one-step purification of this compound from a crude dichloromethane extract of Ruta graveolens.

4.1.1. Plant Material and Extraction:

-

Collect and air-dry the aerial parts of Ruta graveolens.

-

Grind the dried plant material into a fine powder.

-

Perform ultrasound-assisted extraction of the powdered material with dichloromethane (e.g., 3 x 4 volumes of solvent to plant material) for 30 minutes at room temperature.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude dichloromethane extract.

4.1.2. Liquid-Liquid Chromatography (LLC) Protocol:

-

Solvent System Selection: A biphasic solvent system is crucial for successful LLC separation. A commonly used system is n-hexane-ethyl acetate-methanol-water (HEMWat). The partition coefficient (K) of this compound in different ratios of this solvent system should be determined to optimize the separation. A K value between 0.5 and 2 is generally desirable.

-

LLC Apparatus: A centrifugal partition chromatograph (CPC) or counter-current chromatograph (CCC) can be used.

-

Procedure:

-

Prepare the selected biphasic solvent system (e.g., HEMWat 3:1:3:1 v/v/v/v).

-

Fill the LLC column with the stationary phase (typically the upper phase).

-

Dissolve the crude extract in a small volume of the mobile phase (typically the lower phase).

-

Inject the sample into the LLC system.

-

Elute with the mobile phase at a constant flow rate.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine the fractions containing pure this compound and evaporate the solvent.

-

Quantitative Analysis of this compound by HPLC-DAD

Method: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)[3]

This method allows for the accurate quantification of this compound in plant extracts.

4.2.1. Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a diode-array detector (DAD), a quaternary pump, an autosampler, and a column oven.

-

Column: A reversed-phase C18 column (e.g., Zorbax Eclipse XDB C18, 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-5 min, 50% A; 5-15 min, 50-100% A; 15-20 min, 100% A.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 335 nm.

-

Injection Volume: 20 µL.

4.2.2. Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of pure this compound in methanol. Prepare a series of dilutions to create a calibration curve (e.g., 25-250 µg/mL).

-

Sample Solution: Accurately weigh the plant extract and dissolve it in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

4.2.3. Quantification:

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the sample solution and determine the peak area of this compound.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Elucidation of Biosynthetic Pathway: Enzyme Characterization

To fully elucidate the biosynthetic pathway of this compound, the enzymes involved in the later steps need to be identified and characterized. A general workflow for this process is outlined below.

4.3.1. Candidate Gene Identification:

-

Transcriptome Analysis: Perform RNA sequencing (RNA-seq) on Ruta graveolens tissues known to produce this compound (e.g., roots).

-

Differential Gene Expression: Compare the transcriptomes of high- and low-rutamarin producing tissues or plants under different conditions (e.g., with and without elicitor treatment) to identify differentially expressed genes.

-

Homology-Based Search: Search the transcriptome data for sequences with homology to known furanocoumarin biosynthetic enzymes, such as prenyltransferases and cytochrome P450s from other plant species.

4.3.2. Heterologous Expression and Functional Characterization of Candidate Enzymes:

-

Gene Cloning: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., for expression in E. coli, yeast, or Nicotiana benthamiana).

-

Heterologous Expression: Transform the expression constructs into the chosen host organism and induce protein expression.

-

Enzyme Assay:

-

Prepare a crude protein extract or purify the recombinant enzyme.

-

Perform in vitro enzyme assays using the putative substrate (e.g., demethylsuberosin for the cyclase) and necessary co-factors (e.g., NADPH for CYP450s).

-

Analyze the reaction products using HPLC or LC-MS to confirm the enzymatic activity.

-

Experimental Workflow Diagrams

Conclusion

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental methodologies related to this compound. The information compiled herein serves as a foundational resource for researchers aiming to explore the pharmacological potential of this intriguing natural product. While the general biosynthetic pathway has been outlined, further research is required to fully elucidate the specific enzymes and regulatory mechanisms involved in the final steps of this compound formation in Ruta species. The detailed experimental protocols provided will aid in the efficient isolation, quantification, and further investigation of this compound and its biosynthetic pathway, ultimately contributing to the advancement of natural product-based drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Discovery and Isolation of Rutamarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutamarin, a natural dihydrofuranocoumarin, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound from various medicinal plants. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry and drug development. This document details the experimental protocols for extraction and purification, presents quantitative data for comparative analysis, and visualizes the associated signaling pathways and experimental workflows.

Discovery of this compound in Medicinal Plants

This compound has been identified and isolated from several plant species, primarily within the Rutaceae family. The most notable sources include various species of the genus Ruta and the genus Boenninghausenia.

-

Ruta graveolens (Common Rue): This plant is a well-known source of this compound and other specialized metabolites.[1] Different parts of the plant, including the roots, leaves, aerial parts, fruits, and stems, have been found to contain this compound.[1]

-

Ruta chalepensis (Fringed Rue): This species is another significant source of this compound. Bioassay-guided isolation from Ruta chalepensis has demonstrated the presence of this compound with notable biological activities.[2][3]

-

Ruta angustifolia (Narrow-leaved Rue): Research has also confirmed the presence of this compound in this species, where it has been isolated and studied for its cytotoxic properties.[4]

-

Boenninghausenia sessilicarpa: Bioassay-guided fractionation of this plant has led to the isolation of this compound, which exhibited significant inhibitory activities against various tumor cell lines.[5]

Quantitative Data: this compound Yield and Purity

The efficiency of this compound isolation varies depending on the plant source and the extraction and purification methods employed. The following table summarizes the quantitative data from various studies.

| Plant Species | Plant Part | Extraction Method | Purification Method | Yield of Crude Extract | This compound Content in Extract | Purity of Isolated this compound | Reference |

| Ruta graveolens | Aerial Parts | Ultrasound-assisted extraction with dichloromethane | Liquid-liquid chromatography | 2.9% | 5.33 ± 0.24 mg / 100 mg of extract | >97% | [1] |

| Ruta angustifolia | Aerial Parts | Maceration with 90% aqueous methanol | HPLC | 35.89% | Not specified | High purity | [4] |

| Ruta chalepensis | Leaves and Stems | Soxhlet extraction with methanol | Column chromatography | Not specified | Not specified | White amorphous solid | [3] |

Experimental Protocols

Detailed methodologies are crucial for the successful replication of scientific findings. This section provides a comprehensive overview of the key experimental protocols for the isolation and purification of this compound.

Protocol 1: Ultrasound-Assisted Extraction and Liquid-Liquid Chromatography from Ruta graveolens

This modern and efficient method was developed for the rapid isolation of high-purity this compound.[1]

1. Plant Material and Extraction:

-

Air-dried and ground aerial parts of Ruta graveolens (40 g) are subjected to ultrasound-assisted extraction.[1]

-

Extraction is performed with dichloromethane (3 x 160 mL) for 30 minutes at room temperature.[1][6]

-

The combined extracts are filtered and the solvent is removed under reduced pressure to yield the crude extract.[1]

2. Liquid-Liquid Chromatography (LLC) Purification:

-

A biphasic solvent system, such as HEMWat (n-hexane-ethyl acetate-methanol-water), is used for the separation.[1]

-

The crude extract is dissolved in a suitable solvent and subjected to LLC.

-

Fractions are collected and analyzed by HPLC-DAD to identify those containing pure this compound.[1]

Protocol 2: Maceration and HPLC Purification from Ruta angustifolia

This protocol outlines a conventional approach for isolating this compound.[4]

1. Plant Material and Extraction:

-

Dried and powdered aerial parts of Ruta angustifolia are extracted with 90% aqueous methanol at room temperature for 72 hours.[4]

-

The resulting methanol extract is then subjected to liquid-liquid partitioning with hexane, chloroform, and ethyl acetate to fractionate the components.[4]

2. High-Performance Liquid Chromatography (HPLC) Purification:

-

The chloroform-soluble extract, which is rich in this compound, is further purified using semi-preparative HPLC.[4]

-

An Agilent XDB-C-18 column is typically used with a gradient mobile phase of methanol and water.[4]

-

The purity of the isolated this compound is confirmed by analytical HPLC.[4]

Protocol 3: Soxhlet Extraction and Column Chromatography from Ruta chalepensis

This method represents a classic technique for the isolation of natural products.[3]

1. Plant Material and Extraction:

-

Dried and powdered leaves and stems of Ruta chalepensis are extracted with methanol using a Soxhlet apparatus for 40 hours.[3]

-

The methanol is evaporated to yield the crude extract.[3]

2. Bioassay-Guided Fractionation and Column Chromatography:

-

The crude methanol extract is subjected to liquid-liquid partitioning with n-hexane.[3]

-

The methanol phase is further purified by column chromatography on silica gel.[3]

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to isolate pure this compound.

Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates a generalized workflow for the isolation of this compound from medicinal plants, combining the key steps from the described protocols.

References

- 1. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. gaexcellence.com [gaexcellence.com]

- 5. researchgate.net [researchgate.net]

- 6. 3.2. Plant Material and Extraction [bio-protocol.org]

Rutamarin: A Technical Guide to its Selective Inhibition of Monoamine Oxidase B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of monoamine neurotransmitters, and its dysregulation is implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's and Alzheimer's disease. Consequently, the development of selective MAO-B inhibitors is a primary focus in modern neuropharmacology. This document provides a technical overview of Rutamarin, a naturally occurring dihydrofuranocoumarin, and its demonstrated role as a potent and selective inhibitor of human MAO-B (hMAO-B). We present quantitative inhibition data, detailed experimental methodologies for its evaluation, and visual diagrams of its mechanism and assessment workflows. In vitro studies reveal that this compound exhibits significant inhibitory activity against hMAO-B while displaying considerably weaker effects on the hMAO-A isoform, underscoring its potential as a scaffold for novel therapeutic agents targeting CNS disorders.[1][2]

Introduction to Monoamine Oxidase B and this compound

Monoamine oxidases (MAOs) are flavoenzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of neurotransmitters and xenobiotic amines.[3][4][5] They exist in two isoforms, MAO-A and MAO-B, which differ in tissue distribution, substrate specificity, and inhibitor selectivity.[4] MAO-B is primarily involved in the degradation of dopamine and is a well-established therapeutic target for managing Parkinson's disease, where its inhibition can elevate dopamine levels and provide neuroprotective effects by reducing oxidative stress.[2][6]

Coumarins, a class of benzo-γ-pyrone compounds found in many plants, have garnered significant interest as potential MAO inhibitors.[1][5][7] this compound, a dihydrofuranocoumarin isolated from plants such as Ruta graveolens L., has been identified as a particularly promising member of this class.[1] Studies have demonstrated its efficacy and selectivity as an hMAO-B inhibitor, suggesting its value as a lead compound for the development of new neuroprotective drugs.[1][2]

Quantitative Inhibition Data

In vitro enzymatic assays have been employed to quantify the inhibitory potency and selectivity of this compound against both human MAO isoforms. The data clearly indicates a strong preference for hMAO-B.

Table 1: hMAO Inhibitory Activity of this compound

| Compound | Concentration (µM) | % Inhibition of hMAO-A | % Inhibition of hMAO-B | Selectivity Index (SI)* |

| This compound | 6.17 | 25.15%[1][8][9] | 95.26%[1][8][9] | 3.79 |

*Selectivity Index (SI) is calculated as [%INH(hMAO-B) / %INH(hMAO-A)].[8]

Table 2: Comparative IC₅₀ Values of Reference and Related Coumarin Inhibitors

To provide context for this compound's activity, the following table lists the half-maximal inhibitory concentrations (IC₅₀) for standard reference inhibitors and other bioactive coumarins.

| Compound | Target | IC₅₀ Value (µM) |

| Selegiline (Reference) | hMAO-B | 0.55 ± 0.02 µg/mL |

| Auraptene | hMAO-B | 0.5[1] |

| Umbelliferone | hMAO-B | 0.6[1] |

| Umbelliferone | hMAO-A | 34.6[1] |

| Monankarin C | mice MAOs | 10.7[1] |

| Monankarin A | mice MAOs | 15.5[1] |

Mechanism of Selective Inhibition

This compound's therapeutic potential stems from its direct and selective inhibition of the MAO-B enzyme. The precise mechanism involves binding to the enzyme's active site, thereby preventing the substrate from being metabolized.

-

Enzymatic Inhibition: In vitro studies confirm that this compound is an effective inhibitor of hMAO-B.[1] At a concentration of 6.17 µM, it achieves over 95% inhibition of this isoform, while its effect on hMAO-A is minimal at the same concentration.[1][9]

-

In Silico Docking Studies: Molecular docking simulations have been performed to elucidate the interaction between this compound and the hMAO-B binding cavity.[1][9] These computational studies investigated both the (R) and (S) enantiomers of this compound, revealing that the (S)-rutamarin enantiomer binds more strongly within the active site, suggesting a stereospecific interaction.[1][8][9]

References

- 1. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 5. Coumarin-Chalcone Hybrids as Inhibitors of MAO-B: Biological Activity and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Hydroxycoumarins as selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound: Efficient Liquid-Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Cytotoxic Effects of Rutamarin on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutamarin, a natural coumarin compound, has demonstrated significant cytotoxic effects against various cancer cell lines, positioning it as a compound of interest for further investigation in oncology drug development. This technical guide provides a comprehensive overview of the existing research on the cytotoxic properties of this compound, with a focus on its impact on different cancer cell lines, the underlying mechanisms of action, and detailed experimental protocols for replication and further study.

Data Presentation

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The following table summarizes the quantitative data available from published studies.

| Cell Line | Cancer Type | IC50 Value | Notes |

| HT29 | Colon Adenocarcinoma | 5.6 µM[1] | This compound exhibits remarkable cytotoxic activity. |

| MCF7 | Breast Adenocarcinoma | Not Reported | Described as having "remarkable cytotoxicity".[2] |

| HCT116 | Colon Carcinoma | Not Reported | Described as having "remarkable cytotoxicity".[2] |

| MDA-MB-231 | Breast Adenocarcinoma | No Activity | This compound did not show cytotoxic effects.[2] |

| MRC5 | Normal Lung Fibroblast | >100 µg/mL | No toxicity observed.[2] |

| CCD-18Co | Normal Colon Fibroblast | Not Toxic | No damage observed to normal colon cells.[1] |

Mechanism of Action

Current research indicates that this compound exerts its cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest in sensitive cancer cell lines. The human colon adenocarcinoma cell line, HT29, has been a key model for elucidating these mechanisms.

Apoptosis Induction

This compound induces apoptosis in HT29 cells in a dose-dependent manner.[1] Morphological and biochemical analyses have confirmed the hallmarks of apoptosis in this compound-treated cells.[1] The apoptotic cascade is initiated predominantly through the extrinsic pathway, evidenced by the significant activation of caspase-8.[1] This is followed by the activation of the executioner caspase-3, and to a lesser extent, the initiator of the intrinsic pathway, caspase-9.[1]

Cell Cycle Arrest

In addition to apoptosis, this compound causes cell cycle arrest at the G0/G1 and G2/M checkpoints in HT29 cells, also in a dose-dependent fashion.[1] This inhibition of cell cycle progression prevents the proliferation of cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature on this compound's cytotoxic effects.

Cell Culture

-

Cell Lines:

-

Culture Media:

-

Culture Conditions: Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.[1]

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO, final concentration ≤ 0.5% v/v) for a specified period (e.g., 48-72 hours).[1][2]

-

After incubation, fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and allow to air dry.

-

Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Dissolve the protein-bound dye in 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution in this compound-treated cells using flow cytometry.

-

Procedure:

-

Seed HT29 cells at a density of 1 x 10^6 cells/mL in sterile culture plates and allow them to attach overnight.

-

Treat the cells with this compound at concentrations of 8 µM, 14 µM, and 28 µM for 72 hours. Include an untreated control group.

-

Harvest the cells, wash with phosphate-buffered saline (PBS), and fix in ice-cold 70% ethanol overnight at -20°C.

-

Pellet the fixed cells, wash with ice-cold PBS, and resuspend in a staining solution containing 50 µg/mL propidium iodide (PI), 100 µg/mL RNase A, 0.1% sodium citrate, and 0.1% Triton X-100.

-

Incubate the cells in the staining solution for 30 minutes in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Caspase Activation Assay

This method is used to quantify the activity of key caspases involved in the apoptotic pathway.

-

Procedure:

-

Seed HT29 cells at a density of 1 x 10^5 cells/mL in sterile culture plates and allow them to attach overnight.

-

Treat the cells with this compound at concentrations of 8 µM, 14 µM, and 28 µM for 72 hours.

-

Harvest the cells and wash with PBS.

-

Incubate the cells with specific fluorescently labeled inhibitors for caspase-3 (FITC-DEVD-FMK), caspase-8 (FITC-IETD-FMK), and caspase-9 (FITC-LEHD-FMK) for 45 minutes at 37°C in a 5% CO2 incubator.

-

Wash the cells to remove the unbound fluorescent marker.

-

Analyze the fluorescence intensity of the cell population using a flow cytometer to determine the percentage of cells with activated caspases.

-

Visualizations

Signaling Pathway of this compound-Induced Apoptosis in HT29 Cells

Caption: this compound-induced extrinsic apoptosis pathway.

Experimental Workflow for Assessing this compound's Cytotoxicity

Caption: General workflow for evaluating this compound's effects.

Conclusion

This compound demonstrates selective and potent cytotoxic effects against specific cancer cell lines, primarily through the induction of apoptosis via the extrinsic pathway and cell cycle arrest. Its lack of toxicity towards normal cell lines highlights its potential as a promising candidate for anticancer drug development. Further research is warranted to elucidate the precise molecular targets of this compound and to evaluate its efficacy in in vivo models. This guide provides a foundational resource for researchers to build upon these initial findings.

References

A Technical Guide to Rutamarin-Induced Apoptosis in HT29 Colon Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the apoptotic effects of Rutamarin, a natural compound isolated from Ruta angustifolia, on the human colon adenocarcinoma cell line, HT29. The data and protocols summarized herein are derived from peer-reviewed research and are intended to offer a comprehensive resource for professionals in oncology and drug discovery.

Quantitative Analysis of Bioactivity

This compound has demonstrated significant cytotoxic and pro-apoptotic activity against HT29 cells. The key quantitative findings are summarized below, providing a clear overview of its efficacy and mechanism of action.

Table 1: Cytotoxicity of this compound

| Cell Line | Compound | IC₅₀ Value | Selectivity |

| HT29 (Human Colon Carcinoma) | This compound | 5.6 µM | Selective |

| CCD-18Co (Normal Human Colon) | This compound | Not Toxic | High |

Data sourced from a study on the cytotoxic effects of this compound.[1][2][3][4][5]

Table 2: Caspase Activation in HT29 Cells Treated with this compound

| Caspase | Fold Increase in Activity (vs. Control) |

| Caspase-3 | ~10-fold |

| Caspase-8 | Higher than Caspase-9 |

| Caspase-9 | Activated |

Caspase activity was measured following treatment with this compound. The pronounced activation of Caspase-8 suggests a primary role for the extrinsic apoptotic pathway.[1][2][4]

Core Signaling Pathway

This compound induces apoptosis in HT29 cells predominantly through the extrinsic or death receptor pathway. This is evidenced by the significant activation of the initiator caspase, Caspase-8, which subsequently activates the executioner caspase, Caspase-3. A minor involvement of the intrinsic pathway is suggested by the activation of Caspase-9.[1]

Caption: this compound-induced extrinsic apoptosis pathway in HT29 cells.

Experimental Protocols

Detailed methodologies for the key experiments that established the pro-apoptotic effects of this compound are provided below.

Cell Viability and Cytotoxicity Assay (Sulforhodamine B)

This assay determines the cytotoxic effect of this compound on both cancerous and non-cancerous cell lines.

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Protocol:

-

Cell Seeding: HT29 (human colon carcinoma) and CCD-18Co (normal human colon fibroblast) cells are seeded into 96-well plates and incubated to allow for attachment.[2][4][5]

-

Treatment: Cells are treated with a range of concentrations of this compound.

-

Incubation: The treated plates are incubated for 48-72 hours.

-

Fixation: Post-incubation, cells are fixed in situ by gently adding cold trichloroacetic acid (TCA).

-

Staining: The plates are washed, and the cells are stained with Sulforhodamine B solution.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

-

Data Acquisition: The absorbance is read on a plate reader at a wavelength of 510 nm.

-

Analysis: The IC₅₀ value is determined by plotting cell viability against the log of the drug concentration.

Caspase Activation Assay

This assay quantifies the activity of key apoptotic caspases (Caspase-3, -8, and -9) in this compound-treated cells.[1]

Protocol:

-

Cell Treatment: HT29 cells are seeded at a density of 1 × 10⁵ cells/ml and treated with this compound at concentrations of 8 µM, 14 µM, and 28 µM for 72 hours. Untreated cells with 0.5% DMSO serve as a negative control.[1]

-

Cell Harvesting: Cells are harvested and washed with PBS.[1]

-

Incubation with Caspase Markers: Cells are incubated with specific fluorescently labeled irreversible inhibitors for each caspase (e.g., FITC-DEVD-FMK for Caspase-3, FITC-IETD-FMK for Caspase-8, and FITC-LEHD-FMK for Caspase-9) for 45 minutes at 37°C.[1]

-

Flow Cytometry: The fluorescence intensity of the cell population is analyzed using a flow cytometer. An increase in fluorescence indicates the binding of the marker to the activated caspase.

-

Data Analysis: The fold increase in caspase activity is calculated by comparing the fluorescence of treated cells to the untreated control.

DNA Fragmentation (TUNEL) Assay

The Terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay is employed to detect DNA fragmentation, a hallmark of late-stage apoptosis.[1]

Protocol:

-

Cell Treatment: HT29 cells are cultured overnight at a density of 5 × 10⁵ cells/ml and then treated with this compound (8 µM, 14 µM, and 28 µM) for 48 hours.[1]

-

Cell Preparation: Cells are harvested, washed with PBS, and fixed with 1% (w/v) paraformaldehyde.[1]

-

Labeling: The fixed cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and BrdUTP. TdT incorporates BrdUTP at the 3'-OH ends of fragmented DNA.

-

Staining: The incorporated BrdUTP is then detected using an Alexa Fluor 488-labeled anti-BrdU antibody.

-

Flow Cytometry: The percentage of TUNEL-positive cells is quantified using flow cytometry, indicating the population of cells undergoing apoptosis.

Cell Cycle Analysis

This compound's effect on cell cycle progression is analyzed to understand its cytostatic properties.

Protocol:

-

Treatment and Harvesting: HT29 cells are treated with this compound for a specified time, then harvested, washed, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

-

Flow Cytometry: The DNA content of individual cells is measured by a flow cytometer.

-

Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed. Studies show this compound induces cell cycle arrest at the G0/G1 and G2/M checkpoints in HT29 cells.[1][2]

Summary and Implications

This compound demonstrates significant and selective anticancer activity against HT29 colon cancer cells.[1] Its mechanism of action is primarily driven by the induction of apoptosis through the extrinsic pathway, characterized by the robust activation of Caspase-8 and Caspase-3.[1] Additionally, this compound's ability to induce cell cycle arrest further contributes to its anti-proliferative effects.[2] The lack of toxicity towards normal colon cells highlights its potential as a promising candidate for further preclinical and clinical development as a targeted anticancer agent.[1][2][4][5]

References

- 1. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] this compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line | Semantic Scholar [semanticscholar.org]

- 4. phcog.com [phcog.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the In Vitro and In Silico Bioactivity of Rutamarin

Executive Summary: Rutamarin, a naturally occurring dihydrofuranocoumarin primarily isolated from plants of the Ruta genus, has emerged as a compound of significant interest in pharmacological research. This document provides a comprehensive technical overview of the in vitro and in silico studies that have elucidated its diverse bioactivities. Key findings highlight this compound as a potent and selective inhibitor of human monoamine oxidase B (hMAO-B), a cytotoxic agent against specific cancer cell lines via apoptosis induction, and an inhibitor of viral replication. Computational studies, including molecular docking and virtual screening, have been instrumental in understanding its mechanism of action at a molecular level and identifying novel therapeutic targets. This guide synthesizes quantitative data, details experimental protocols, and visualizes key processes to serve as a resource for researchers, scientists, and professionals in drug development.

In Vitro Bioactivity of this compound

In vitro studies have been crucial in identifying and quantifying the biological effects of this compound across various pathological models. These assays have revealed its potential in neuroprotection, oncology, and virology.

Monoamine Oxidase B (MAO-B) Inhibition

This compound has been identified as a promising and selective inhibitor of human monoamine oxidase B (hMAO-B), an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1][2][3] In vitro enzymatic studies demonstrated that this compound exhibits high inhibitory potency against hMAO-B while showing significantly weaker activity against the hMAO-A isoform.[1][4][5] This selectivity is a desirable trait for potential therapeutic agents, as MAO-B inhibitors can reduce oxidative stress in the brain with fewer side effects compared to non-selective inhibitors.[1]

Table 1: Human Monoamine Oxidase (hMAO) Inhibitory Activity of this compound

| Sample | Concentration | % Inhibition (hMAO-A) | % Inhibition (hMAO-B) |

|---|---|---|---|

| This compound | 6.17 µM | 25.15%[1][4][5] | 95.26%[1][4][5] |

| R. graveolens DCM Extract | 9.78 mg/mL | 88.22%[1][4][5] | 89.98%[1][4][5] |

The inhibitory activity of this compound against hMAO-A and hMAO-B was determined using an in vitro fluorometric method based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of tyramine.[1][5]

-

Preparation: Experiments are conducted in black flat-bottom 96-well plates.

-

Incubation: 50 μL of hMAO-A or hMAO-B enzyme solution is mixed with 10 μL of this compound solution (or positive control/vehicle) in each well. The mixture is incubated for 10 minutes (at 25 °C for hMAO-A, 37 °C for hMAO-B).[1]

-

Reaction Initiation: 40 μL of the hMAO substrate, tyramine, is added to each well to start the enzymatic reaction.[1]

-

Reaction Incubation: The mixtures are incubated for an additional 30 minutes at their respective temperatures (25 °C or 37 °C).[1]

-

Detection: The amount of H₂O₂ produced is detected using a sensitive probe such as OxiRed™, which generates a fluorescent signal.

-

Quantification: Fluorescence is measured to determine the percentage of enzyme inhibition relative to the control.

Anticancer and Apoptotic Activity

This compound has demonstrated significant cytotoxic activity against human colon adenocarcinoma cells (HT29) while showing no toxicity to normal human colon fibroblast cells (CCD-18Co).[6][7] This selective cytotoxicity is a critical attribute for a potential anticancer agent. The primary mechanism of this activity is the induction of apoptosis.[6][7]

Table 2: Cytotoxic Activity of this compound

| Cell Line | Cell Type | IC₅₀ Value | Reference |

|---|---|---|---|

| HT29 | Human Colon Adenocarcinoma | 5.6 µM | [6][7] |

| CCD-18Co | Normal Human Colon Fibroblast | Not Toxic |[6][7] |

Further investigation revealed that this compound induces both morphological and biochemical hallmarks of apoptosis in HT29 cells. This process is associated with cell cycle arrest at the G₀/G₁ and G₂/M checkpoints and is mediated by the activation of caspases.[6][7] Specifically, this compound treatment leads to a dose-dependent activation of initiator caspases-8 and -9, as well as the executioner caspase-3, suggesting that apoptosis is triggered through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[6][7]

-

Cytotoxicity Assay (Sulforhodamine B - SRB):

-

Cells (HT29 and CCD-18Co) are seeded in 96-well plates and allowed to attach.

-

Cells are treated with various concentrations of this compound for a specified period (e.g., 48-72 hours).

-

Cells are fixed with trichloroacetic acid (TCA).

-

The fixed cells are stained with SRB dye, which binds to cellular proteins.

-

Unbound dye is washed away, and the protein-bound dye is solubilized.

-

Absorbance is read using a microplate reader to determine cell viability, and the IC₅₀ value is calculated.[6]

-

-

Apoptosis Detection (Annexin V/PI Staining):

-

HT29 cells are treated with this compound for 24, 48, or 72 hours.[7]

-

Cells are harvested and washed with a binding buffer.

-

Cells are stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer membrane of apoptotic cells) and Propidium Iodide (PI, which stains necrotic or late apoptotic cells).[7]

-

The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Caspase Activation Assay:

-

HT29 cells are treated with this compound for 72 hours.[7]

-

Cells are incubated with specific fluorescently labeled, irreversible caspase inhibitors (e.g., FITC-DEVD-FMK for caspase-3, FITC-IETD-FMK for caspase-8).[7]

-

The fluorescent marker binds only to the activated form of the specific caspase.

-

The fluorescence intensity, corresponding to the level of active caspases, is quantified using flow cytometry.[7]

-

Other Notable Bioactivities

This compound's biological effects extend beyond neuroprotection and oncology. Studies have reported its potential as an antiviral and antiprotozoal agent.

Table 3: Antiviral and Antiprotozoal Activities of this compound

| Activity | Target Organism/Virus | IC₅₀ Value | Reference |

|---|---|---|---|

| Antiviral | Epstein-Barr Virus (EBV) Lytic Replication | 7.0 µM | [8][9] |

| Antiprotozoal | Entamoeba histolytica Trophozoites | 6.52 µg/mL (18.29 µM) |[10] |

In Silico Computational Studies

Computational, or in silico, methods are powerful tools for predicting and explaining the biological activities of compounds. For this compound, these studies have provided critical insights into its interaction with molecular targets, complementing and guiding in vitro experiments.

Molecular Docking with hMAO-B

To understand the molecular basis for this compound's selective inhibition of hMAO-B, molecular docking simulations were performed.[1] These studies aimed to predict the binding conformation and affinity of this compound within the active site of the enzyme. The simulations revealed that the (S)-enantiomer of this compound binds more strongly to the hMAO-B binding cavity compared to the (R)-enantiomer.[1][4][5] This finding is crucial as it suggests that the stereochemistry of this compound plays a key role in its inhibitory activity and provides a foundation for designing even more potent and selective inhibitors.

-

Protein Preparation: The 3D crystal structure of human MAO-B (e.g., PDB ID: 2V60) is obtained from the Protein Data Bank. Water molecules and non-essential ligands are removed, and hydrogen atoms are added.[1]

-

Ligand Preparation: The 2D structure of (R)- and (S)-Rutamarin is converted into a 3D model. The geometry is optimized to find the lowest energy conformation using software like HyperChem.[1]

-

Binding Site Definition: The active site of the enzyme is defined, often based on the location of a co-crystallized inhibitor in the experimental structure.[1]

-

Docking Simulation: A docking program (e.g., MVD - Molegro Virtual Docker) is used to place the ligand (this compound) into the defined binding site in multiple possible conformations (poses).[1]

-

Scoring and Analysis: Each pose is assigned a score based on a scoring function that estimates the binding affinity. The lowest energy pose is selected as the most probable binding mode.[1] This pose is then analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the active site.

Target Fishing and ADMET Prediction

In addition to focused docking studies, broader in silico approaches like virtual screening have been applied to this compound. A pharmacophore-based parallel screening against a large library of biological targets successfully predicted that this compound has a selective affinity for the cannabinoid CB2 receptor.[1][11] This prediction was subsequently validated by in vitro radioligand displacement assays, which confirmed a Kᵢ of 7.4 μM, showcasing the predictive power of in silico target fishing.[11]

Furthermore, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a standard in silico process in modern drug discovery. While specific ADMET data for this compound is not detailed in the available literature, this analysis is critical for evaluating the drug-likeness of a compound. It helps predict its pharmacokinetic profile, potential toxicity, and oral bioavailability before advancing to more complex and costly experimental stages.

Conclusion and Future Directions

The collective evidence from in vitro and in silico studies establishes this compound as a natural product with significant therapeutic potential. Its selective inhibition of hMAO-B, targeted cytotoxicity against cancer cells through apoptosis, and antiviral activity make it a valuable lead compound for drug development in neurodegenerative diseases, oncology, and infectious diseases.

Computational studies have not only provided a rationale for its observed activity but have also successfully predicted new biological targets. Future research should focus on:

-

Enantiomer-specific studies: In vitro and in vivo evaluation of the individual (S) and (R) enantiomers of this compound to confirm the superior activity of the (S)-form against hMAO-B.[1]

-

In Vivo Validation: Translating the promising in vitro results into animal models to assess the efficacy, pharmacokinetics, and safety of this compound.

-

Mechanism of Action: Deeper investigation into the signaling pathways modulated by this compound, particularly in the context of apoptosis and viral replication.

-

Lead Optimization: Using the current structure-activity relationship data to synthesize and evaluate novel this compound derivatives with enhanced potency, selectivity, and improved ADMET profiles.

References

- 1. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound: Efficient Liquid-Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Semisynthesis of (-)-Rutamarin Derivatives and Their Inhibitory Activity on Epstein-Barr Virus Lytic Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. In silico Target Fishing for Rationalized Ligand Discovery Exemplified on Constituents of Ruta graveolens - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Dihydrofuranocoumarins: A Technical Guide to Rutamarin and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrofuranocoumarins, a subclass of coumarins, represent a promising class of natural products with a diverse array of pharmacological properties. This technical guide provides an in-depth exploration of the biological activities of these compounds, with a central focus on Rutamarin, a representative dihydrofuranocoumarin isolated from plants of the Ruta genus. We delve into the anticancer, anti-inflammatory, and neuroprotective effects of this compound and related compounds, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to facilitate further research and drug development endeavors.

Introduction

Coumarins and their derivatives are a vast family of secondary metabolites ubiquitously found in the plant kingdom, with a significant presence in families such as Rutaceae and Apiaceae.[1] Among these, dihydrofuranocoumarins are characterized by a furan ring fused to the coumarin scaffold. This structural motif imparts unique physicochemical properties that translate into a spectrum of biological activities. This compound, a prominent member of this class, has garnered considerable attention for its potent pharmacological effects.[2][3] This guide aims to consolidate the current scientific knowledge on the pharmacological properties of this compound and other notable dihydrofuranocoumarins like chalepin and marmesin, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Anticancer Properties

Dihydrofuranocoumarins, including this compound and chalepin, have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines.[2][4] Their anticancer effects are primarily attributed to the induction of apoptosis and cell cycle arrest.

Cytotoxicity and Antiproliferative Activity

This compound has shown remarkable cytotoxic activity against human colon adenocarcinoma HT-29 cells with an IC50 value of 5.6 μM, while exhibiting no toxicity to normal human colon fibroblast CCD-18Co cells.[5] Chalepin has also displayed potent cytotoxicity against several cancer cell lines, including non-small cell lung carcinoma (A549).[4]

Table 1: Cytotoxic Activity of Dihydrofuranocoumarins against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | HT-29 | Colon Adenocarcinoma | 5.6 | [5] |

| Chalepin | A549 | Non-small Cell Lung Carcinoma | 27.64 | [6] |

| Xanthotoxin | HepG2 | Liver Carcinoma | 6.9 (µg/mL) | [7][8] |

| Bergapten | NDEA-induced liver cancer | Liver Cancer | In vivo antioxidant effects | [9] |

| Isopimpinellin | HL-60/MX2 | Promyelocytic Leukemia | 26 | [9] |

| Phellopterin | CEM/C1 | Lymphoblastic Leukemia | 8 | [9] |

Mechanism of Action: Apoptosis and Cell Cycle Arrest

The anticancer activity of this compound is mediated through the induction of programmed cell death, or apoptosis. Studies have shown that this compound treatment in HT-29 cells leads to the activation of caspase-3, caspase-8, and caspase-9, key executioner and initiator caspases in the apoptotic cascade.[5] This suggests the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Furthermore, this compound has been observed to induce cell cycle arrest at the G0/G1 and G2/M phases in a dose-dependent manner in HT-29 cells.[5] This disruption of the normal cell cycle progression prevents cancer cells from proliferating.

Chalepin has also been shown to induce apoptosis and cause cell cycle arrest at the S phase in A549 lung cancer cells.[4]

Signaling Pathway for this compound-Induced Apoptosis

References

- 1. researchgate.net [researchgate.net]

- 2. Traditional Uses, Phytochemistry, Pharmacology and Toxicology of Ruta graveolens L.: A Critical Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Graveoline isolated from ethanolic extract of Ruta graveolens triggers apoptosis and autophagy in skin melanoma cells: a novel apoptosis-independent autophagic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chalepin: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Probing the Therapeutic Potential of Rutamarin Derivatives: A Technical Guide to their Antiviral and Cytotoxic Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutamarin, a natural dihydrofuranocoumarin, and its synthetic derivatives have emerged as a promising class of bioactive compounds with significant potential in antiviral and anticancer research. This technical guide provides an in-depth overview of the antiviral and cytotoxic activities of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the underlying molecular mechanisms. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Data Presentation: Antiviral and Cytotoxic Activities

The biological activities of this compound and its derivatives have been evaluated against various viruses and cancer cell lines. The following tables summarize the key quantitative data, including 50% inhibitory concentration (IC50), 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI), which indicates the therapeutic window of a compound.

Antiviral Activity

This compound and its derivatives have demonstrated notable activity against several viruses, particularly herpesviruses.

Table 1: Antiviral Activity of this compound and its Derivatives

| Compound | Virus | Assay | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| (+)-Rutamarin | Kaposi's Sarcoma-Associated Herpesvirus (KSHV) | Lytic DNA Replication | 1.12 | >100 | 84.14 | [1][2] |

| KSHV | Virion Production | 1.62 | [1][2] | |||

| (+)-Rutamarin | Epstein-Barr Virus (EBV) | Lytic DNA Replication | 7.0 | [3][4] | ||

| (-)-Rutamarin | EBV | Lytic DNA Replication | 13.8 | [5] | ||

| (-)-Chalepin | EBV | Lytic DNA Replication | 69.9 | [5] | ||

| Derivative 4m | EBV | Lytic DNA Replication | 1.5 | 801 | [3][4] | |

| Derivative 4n | EBV | Lytic DNA Replication | 0.32 | 211 | [3][4] | |

| Derivative 4p | EBV | Lytic DNA Replication | 0.83 | >120 | [3][4] | |

| Derivative 3g | EBV | Lytic DNA Replication | 0.76 | 56 | [5] |

Note: The specific structures of derivatives 4m, 4n, 4p, and 3g are detailed in the originating research publication.

Cytotoxic Activity

The cytotoxic properties of this compound have been investigated across a panel of human cancer cell lines.

Table 2: Cytotoxic Activity of this compound

| Compound | Cell Line | Cell Type | Assay | IC50 (µM) | Reference |

| This compound | HT29 | Colon Adenocarcinoma | SRB | 5.6 | [6][7] |

| This compound | MCF7 | Breast Adenocarcinoma | SRB | - | [6][7] |

| This compound | HCT116 | Colorectal Carcinoma | - | - | [5] |

| This compound | MDA-MB-231 | Breast Adenocarcinoma | - | No activity | [5] |

| This compound | HEP-G2 | Hepatocellular Carcinoma | MTT | - | [8] |

| This compound | L5178Y-R | Murine Lymphoma | MTT | - | [8] |

| This compound | CCD-18Co | Normal Colon Fibroblast | SRB | Not toxic | [6][7] |

| This compound | MRC-5 | Normal Lung Fibroblast | - | No activity | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for reproducing and building upon these findings.

Cytotoxicity Assays

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.

-

Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[4]

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Add different concentrations of the test compounds to the wells and incubate for the desired duration.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[9]

Antiviral Assays

This assay quantifies the inhibition of viral DNA synthesis during the lytic cycle of Epstein-Barr virus.

-

Cell Culture and Induction: Culture EBV-positive cells (e.g., Akata or P3HR-1 cells) and induce the lytic cycle using an appropriate stimulus (e.g., anti-human IgG for Akata cells or TPA and sodium butyrate for P3HR-1 cells).[4]

-

Compound Treatment: Simultaneously treat the induced cells with various concentrations of the this compound derivatives.

-

DNA Extraction: After a defined incubation period (e.g., 48 or 96 hours), harvest the cells and extract total DNA using a commercial kit.[4]

-

Quantitative PCR (qPCR): Quantify the amount of EBV DNA relative to a cellular housekeeping gene (e.g., β-actin) using qPCR.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits EBV DNA replication by 50% compared to the untreated control.

This assay measures the effect of a compound on the production of new infectious virus particles.

-

Cell Culture and Induction: Culture KSHV-positive cells (e.g., BCBL-1) and induce the lytic cycle with an agent like 12-O-tetradecanoylphorbol-13-acetate (TPA).

-

Compound Treatment: Treat the induced cells with different concentrations of the test compounds.

-

Virion Harvesting: After a suitable incubation period (e.g., 5-7 days), collect the cell culture supernatant.[6]

-

Virion Purification: Clear the supernatant of cells and debris by centrifugation and filtration. Purify and concentrate the virions using ultracentrifugation through a sucrose or Histodenz gradient.[1][6]

-

Quantification of Virion DNA: Extract viral DNA from the purified virions and quantify it using qPCR.

-

Data Analysis: The EC50 value is determined as the compound concentration that reduces the production of virion-associated DNA by 50%.

Molecular Mechanisms and Signaling Pathways

The antiviral and cytotoxic effects of this compound derivatives are attributed to their interaction with specific cellular and viral targets. This section visualizes the key signaling pathways modulated by these compounds.

Antiviral Mechanism: Inhibition of Human Topoisomerase IIα

The anti-KSHV activity of (+)-Rutamarin is mediated by the inhibition of human topoisomerase IIα, an enzyme essential for viral DNA replication.[1][2]

Figure 1. Inhibition of KSHV replication by (+)-Rutamarin via Topoisomerase IIα.

Cytotoxic Mechanism: Induction of Apoptosis

This compound induces apoptosis in cancer cells through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways, leading to the activation of executioner caspases.[6][7]

Figure 2. this compound-induced apoptosis signaling cascade.

Modulation of NF-κB and STAT3 Signaling

This compound derivatives have also been shown to modulate key inflammatory and cell survival pathways, such as NF-κB and STAT3, which are often dysregulated in cancer.

Figure 3. Inhibition of NF-κB and STAT3 pathways by this compound derivatives.

Conclusion

The data and methodologies presented in this technical guide underscore the significant potential of this compound and its derivatives as lead compounds for the development of novel antiviral and anticancer therapies. The potent activity against herpesviruses, coupled with selective cytotoxicity towards cancer cells, warrants further investigation into their structure-activity relationships, pharmacokinetic properties, and in vivo efficacy. The elucidation of their mechanisms of action, particularly the inhibition of topoisomerase IIα and the induction of apoptosis, provides a solid foundation for future drug design and optimization efforts. This guide serves as a comprehensive resource to facilitate and inspire continued research in this promising area of medicinal chemistry and pharmacology.

References

- 1. Host and Viral Proteins in the Virion of Kaposi's Sarcoma-Associated Herpesvirus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. mdpi.com [mdpi.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Virion Proteins of Kaposi's Sarcoma-Associated Herpesvirus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Purity Isolation of Rutamarin using Liquid-Liquid Chromatography

Introduction

Rutamarin, a natural dihydrofuranocoumarin, has garnered significant interest within the scientific community for its potential therapeutic properties. Found in plants of the Ruta genus, particularly Ruta graveolens L., it has demonstrated notable biological activities.[1][2] This application note details an efficient and rapid protocol for the isolation of high-purity this compound from a dichloromethane extract of Ruta graveolens L. utilizing liquid-liquid chromatography (LLC). This method offers a significant improvement over traditional solid-phase chromatographic techniques, which are often associated with longer separation times, higher solvent consumption, and potential for irreversible sample adsorption.[1][3]

Instrumentation and Reagents

-

Liquid-Liquid Chromatography System: A spectrum high-performance countercurrent chromatograph equipped with both analytical (22 mL, 0.8 mm i.d.) and semipreparative (136 mL, 1.6 mm i.d.) PTFE coils. The system should be connected to a suitable pump and a UV detector.[3]

-

Solvents: Analytical and LC grade n-hexane, ethyl acetate, methanol, and water are required.[1]

-

Plant Material: Dried roots of Ruta graveolens L.

-

Extraction Solvent: Dichloromethane (DCM).

Experimental Protocols

1. Preparation of Dichloromethane Extract

-

Air-dry the roots of Ruta graveolens L. and grind them into a fine powder.

-

Perform extraction with dichloromethane to obtain a crude extract.

-

Evaporate the solvent to yield the final crude dichloromethane extract (DCM).

2. Selection of Biphasic Solvent System

The selection of an appropriate biphasic solvent system is a critical step in liquid-liquid chromatography. The partition coefficient (P) of the target compound, this compound (Prut), is used as the primary screening parameter. Prut is calculated by dividing the concentration of this compound in the stationary (upper) phase by its concentration in the mobile (lower) phase.[1] A range of n-hexane:ethyl acetate:methanol:water (HEMWat) solvent systems are evaluated to determine the optimal system for separation.

3. Liquid-Liquid Chromatography (LLC) Protocol

-

Prepare the selected HEMWat biphasic solvent system by mixing the four solvents in the desired volumetric ratio.

-

Thoroughly equilibrate the mixture in a separatory funnel and allow the two phases to separate.

-

Fill the LLC column with the stationary phase (typically the upper phase).

-

Dissolve the crude DCM extract in a suitable volume of the solvent system.

-

Inject the sample into the LLC system.

-

Pump the mobile phase (typically the lower phase) through the column at a defined flow rate.

-

Monitor the effluent using a UV detector at a wavelength of 335 nm.[1]

-

Collect the fractions containing the purified this compound.

-

Analyze the purity of the isolated this compound using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

Results and Data Presentation

The efficiency of different HEMWat solvent systems for the isolation of this compound was evaluated based on the partition coefficient, separation time, yield, and purity of the final product. The results are summarized in the tables below.

Table 1: Partition Coefficients of this compound in Various HEMWat Solvent Systems

| Solvent System (n-hexane:ethyl acetate:methanol:water, v/v/v/v) | Partition Coefficient (Prut) |

| 5:2:5:2 | 1.39 |

| 3:1:3:1 | 1.10 |

| 4:1:4:1 | 0.77 |

Data sourced from Kozioł et al., 2020.[1]

Table 2: Comparison of LLC Separation Parameters for this compound Isolation

| Solvent System (HEMWat, v/v/v/v) | Separation Time (min) | Yield of this compound | Purity of this compound |

| 5:2:5:2 | Longer separation time | Slightly higher amount | Not the highest |

| 3:1:3:1 | Intermediate | Intermediate | Highest Purity |

| 4:1:4:1 | 17 | 2.13 mg (~97.6%) | High |

Data interpretation based on Kozioł et al., 2020.[1][2]

The HEMWat system with a ratio of 3:1:3:1 (v/v/v/v) was found to yield this compound with the highest purity.[1] The system with a 4:1:4:1 ratio provided the shortest separation time.[1][2]

Visualizations

Diagram 1: Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

This application note provides a detailed and efficient protocol for the isolation of high-purity this compound from Ruta graveolens L. using liquid-liquid chromatography. The use of the HEMWat biphasic solvent system allows for rapid and effective separation, yielding a high-purity product. This method is a valuable tool for researchers and professionals in drug development and natural product chemistry.

References

- 1. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity [mdpi.com]

High-Purity Rutamarin Extraction from Ruta Species for Research Applications

Application Notes and Protocols

Introduction